molecular formula C23H34N4O4S B2580043 N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide CAS No. 1189431-68-2

N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide

Cat. No.: B2580043
CAS No.: 1189431-68-2
M. Wt: 462.61
InChI Key: DFCREUVXPLFIDN-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-1-(3-morpholin-4-ylsulfonylpyridin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N4O4S/c28-23(25-12-8-19-5-2-1-3-6-19)20-9-13-26(14-10-20)22-21(7-4-11-24-22)32(29,30)27-15-17-31-18-16-27/h4-5,7,11,20H,1-3,6,8-10,12-18H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCREUVXPLFIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2CCN(CC2)C3=C(C=CC=N3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the cyclohex-1-en-1-yl ethylamine, which is then reacted with 3-(morpholine-4-sulfonyl)pyridine-2-carboxylic acid. The final step involves the formation of the piperidine-4-carboxamide ring.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include rigorous purification steps to achieve the desired purity levels required for its applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: Known for its antimicrobial properties.

    Domiphen bromide: Used as a disinfectant and antiseptic.

    Palladium(II) acetate: Utilized as a catalyst in organic synthesis.

Uniqueness

N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in research and development.

Biological Activity

N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide is a compound of interest due to its diverse biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A piperidine core, known for its wide range of biological activities.
  • A morpholine moiety, which contributes to its pharmacological properties.
  • A pyridine ring that enhances its interaction with biological targets.

The molecular formula is C23H34N4O2C_{23}H_{34}N_4O_2, and it has been characterized using various spectroscopic techniques, including NMR and mass spectrometry .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds similar to this compound. For instance, derivatives with piperidine and morpholine structures have demonstrated significant antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis with moderate to strong effectiveness .

CompoundBacterial StrainActivity Level
Compound AS. typhiStrong
Compound BB. subtilisModerate

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Research indicates that it exhibits strong inhibitory activity against acetylcholinesterase (AChE) and urease, which are important targets in treating conditions like Alzheimer's disease and urinary infections, respectively .

Anticancer Properties

The anticancer potential of similar piperidine derivatives has been highlighted in various studies. For example, compounds with structural similarities were tested against several cancer cell lines, including HepG2 (liver cancer), SK-LU-1 (lung cancer), and MCF-7 (breast cancer). Results showed that certain derivatives significantly inhibited cancer cell growth while sparing healthy cells .

Study 1: Anticancer Activity

In a study focusing on the anticancer effects of morpholine derivatives, researchers found that specific substitutions on the piperidine ring enhanced cytotoxicity against MCF-7 cells. The most potent compounds had IC50 values lower than 2 μg/mL, indicating strong anticancer activity .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of a series of morpholine-based compounds. The study revealed that compounds similar to this compound displayed varying degrees of antibacterial activity against multiple strains, suggesting a structure–activity relationship that could guide future drug design .

Q & A

Q. What synthetic strategies are recommended for achieving high-purity N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide?

Methodological Answer:

  • Stepwise Functionalization : Begin with piperidine-4-carboxamide core functionalization. For example, introduce the morpholine-4-sulfonyl group via nucleophilic substitution under anhydrous conditions (e.g., DCM with a base like NaOH), as seen in analogous sulfonamide syntheses .
  • Cyclohexene Ethyl Linker : Use a coupling reagent (e.g., HATU or DCC) to attach the cyclohexene-ethyl moiety to the piperidine nitrogen, ensuring inert atmosphere to prevent oxidation of the cyclohexene ring .
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water to achieve ≥98% purity, as validated by HPLC (C18 column, UV detection at 254 nm) .

Q. How should researchers validate the structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Confirmation :
    • ¹H/¹³C NMR : Compare chemical shifts to predicted values (e.g., cyclohexene protons at δ 5.6–5.8 ppm; morpholine sulfonyl group at δ 3.4–3.7 ppm) .
    • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with ≤2 ppm error .
  • Crystallography : If single crystals are obtained (e.g., via slow evaporation in acetonitrile), perform X-ray diffraction to resolve stereochemistry and confirm bond angles/distances .

Q. What safety protocols are critical during synthesis and handling?

Methodological Answer:

  • Hazard Mitigation : Classified under acute toxicity (Category 4 for oral/dermal/inhalation). Use fume hoods, nitrile gloves, and eye protection. Store in airtight containers at 2–8°C, away from oxidizers .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

  • Variable Substituents : Synthesize analogs with modified cyclohexene (e.g., substituents at C3/C4) or pyridine rings (e.g., halogenation at C5). Test inhibitory activity against target enzymes (e.g., carbonic anhydrase isoforms) using fluorescence-based assays .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities. Prioritize analogs with lower ΔG values (<−8 kcal/mol) for synthesis .
  • Data Analysis : Use ANOVA to compare IC₅₀ values across analogs, resolving outliers via dose-response curve replications (n ≥ 3) .

Q. How to resolve discrepancies in biological assay data across in vitro models?

Methodological Answer:

  • Controlled Variables : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and buffer pH. For enzyme assays, validate cofactor concentrations (e.g., Zn²⁺ for metalloenzymes) .
  • Statistical Workflow : Apply Design of Experiments (DoE) to identify confounding factors (e.g., temperature fluctuations). Use response surface methodology (RSM) to optimize assay conditions .
  • Cross-Validation : Compare results with orthogonal assays (e.g., SPR for binding kinetics vs. fluorescence polarization) .

Q. What computational approaches predict pharmacokinetic properties of this compound?

Methodological Answer:

  • ADMET Prediction : Use SwissADME to calculate LogP (target: 2–3 for blood-brain barrier penetration), topological polar surface area (TPSA < 90 Ų for oral bioavailability) .
  • Metabolic Stability : Simulate cytochrome P450 interactions (CYP3A4, CYP2D6) using StarDrop’s DEREK module to flag potential toxophores (e.g., morpholine sulfonyl group) .

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